5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid
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Overview
Description
5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid is an organic compound with the molecular formula C11H21NO5 It is a derivative of pentanoic acid, featuring a methoxyethyl group and an amino group attached to the pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid typically involves the reaction of pentanoic acid derivatives with 2-methoxyethylamine. One common method includes the use of protective groups to ensure selective reactions at specific sites on the molecule. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or iodine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as esterification, amidation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-[Bis(2-methoxyethyl)amino]-3,3-dimethyl-5-oxopentanoic acid
- 5-Amino-5-oxopentanoic acid
- 2-Amino-4-(methoxymethyl)-5-pyrimidinecarboxylic acid
- 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid .
Uniqueness
5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its methoxyethyl and amino groups allow for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .
Biological Activity
5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid, a compound with significant potential in biochemical and pharmaceutical applications, has garnered attention for its biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.
The primary biological activity of this compound is attributed to its role as an enzyme inhibitor and modulator of cellular signaling pathways. It interacts with specific receptors and enzymes, influencing various metabolic processes.
Molecular Targets
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other biomolecules.
- Receptor Binding : It can bind to cell surface receptors, modulating signal transduction pathways that are crucial for cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
- Neuroprotective Effects : Studies suggest that it may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.
- Anti-inflammatory Activity : Preliminary data indicate that the compound may reduce inflammation through modulation of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Activity | Description | Reference |
---|---|---|
Antioxidant | Scavenges free radicals | |
Neuroprotective | Protects neuronal cells from damage | |
Anti-inflammatory | Reduces levels of inflammatory cytokines |
Case Study 1: Neuroprotection in Animal Models
A study conducted on rodent models demonstrated that administration of this compound resulted in significant improvements in cognitive function following induced oxidative stress. Behavioral tests indicated enhanced memory retention compared to control groups.
Case Study 2: Anti-inflammatory Effects
In vitro studies using human cell lines showed that the compound inhibited the production of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests a potential application in treating inflammatory disorders.
Properties
IUPAC Name |
5-(2-methoxyethylamino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-13-6-5-9-7(10)3-2-4-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAAKSZCOFACDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.